2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride
Description
2-(1-Methyl-1H-pyrazol-5-yl)piperidine dihydrochloride is a heterocyclic organic compound featuring a piperidine ring substituted with a methylated pyrazole moiety and two hydrochloride counterions. Its molecular formula is C₉H₁₆Cl₂N₃, with a molecular weight of 252.18 g/mol (calculated from Hill notation in ). Its structural uniqueness lies in the fusion of a six-membered piperidine ring with a five-membered pyrazole ring, which may confer specific physicochemical properties, such as enhanced solubility in polar solvents due to the dihydrochloride salt form.
Properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-9(5-7-11-12)8-4-2-3-6-10-8;;/h5,7-8,10H,2-4,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZTWGSUXMQXON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway. This interaction enhances NAMPT activity, which is crucial for cellular metabolism and energy production. Additionally, the compound’s interaction with cytochrome P450 enzymes has been noted, affecting the metabolism of other compounds.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the proliferation of prostate cancer cells (PC-3) by inhibiting growth. Moreover, it impacts the activity of acetylcholinesterase, an enzyme critical for nerve function, leading to changes in cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to NAMPT enhances the enzyme’s activity, promoting NAD+ production. Additionally, the compound’s interaction with cytochrome P450 enzymes modulates their activity, affecting the metabolism of various substrates. These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that it can have sustained effects on cellular function, particularly in enhancing NAMPT activity and modulating cytochrome P450 enzyme activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been observed to enhance NAMPT activity without significant adverse effects. At higher doses, it can lead to toxicity, affecting liver function and causing oxidative stress. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as NAMPT and cytochrome P450, influencing metabolic flux and metabolite levels. The compound’s role in the NAD+ salvage pathway is particularly noteworthy, as it enhances NAD+ production, which is vital for cellular metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain tissues, such as the liver, where it interacts with cytochrome P450 enzymes. This localization affects its metabolic activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes like NAMPT and cytochrome P450. These interactions are facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action.
Biological Activity
2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings and case studies related to its pharmacological properties, interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C9H17Cl2N and a molecular weight of approximately 222.33 g/mol. It is characterized by the presence of a piperidine ring and a pyrazole moiety, which contribute to its unique biological profile. The dihydrochloride salt form enhances its solubility in aqueous solutions, facilitating various applications in research and pharmaceutical development.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antidepressant Effects : Similar compounds have shown influence on serotonin receptors, suggesting potential antidepressant properties.
- Anti-inflammatory Activity : The pyrazole nucleus is recognized for its anti-inflammatory capabilities. Compounds with similar structures have demonstrated effectiveness against inflammation in various models .
- Antitumor Activity : Pyrazole derivatives have been studied for their antitumor effects, with some exhibiting significant cytotoxicity against cancer cell lines .
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various biological targets, including:
- Serotonin Receptors : Potential modulation of mood and anxiety through serotonin pathways.
- Cyclooxygenase (COX) Inhibition : Contributing to its anti-inflammatory effects by inhibiting the COX enzymes involved in prostaglandin synthesis .
Table 1: Summary of Biological Activities
Notable Research
- Antidepressant Potential : A study indicated that pyrazole derivatives could act as monoamine oxidase inhibitors (MAOIs), which are known to elevate serotonin levels in the brain, potentially alleviating depressive symptoms .
- Anti-inflammatory Studies : Research has shown that compounds similar to this compound exhibit comparable anti-inflammatory activity to established drugs like indomethacin, making them promising candidates for further development .
- Antitumor Efficacy : A series of pyrazole derivatives were evaluated against multiple human cancer cell lines, revealing that certain modifications enhance their cytotoxic activity significantly, with IC50 values indicating potent effects against specific tumors .
Scientific Research Applications
Pharmaceutical Research
Drug Development
2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride serves as a scaffold for the development of new drugs, particularly those targeting neurological disorders. Its structural components allow for interactions with various biological targets, making it a versatile candidate in drug formulation.
Notable Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Neuroprotective Effects : Studies suggest potential applications in treating neurodegenerative diseases.
- Antidepressant Properties : Preliminary findings indicate that it may influence neurotransmitter systems related to mood regulation.
Chemical Biology
The compound's unique structure enables it to interact with various biological systems, facilitating its use in chemical biology applications. It has been explored for:
- Target Identification : Investigating interactions with specific receptors and enzymes.
- Mechanistic Studies : Understanding the pathways through which it exerts its biological effects.
Comparative Analysis with Related Compounds
The following table summarizes notable compounds related to this compound, highlighting their unique features and potential applications:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Methylpyrazole | Pyrazole ring with methyl group | Used as a building block in synthesis |
| 3-Pyridylpiperidine | Piperidine ring with pyridyl substitution | Exhibits different biological activities related to nicotinic receptors |
| 4-Aminopyrazole | Pyrazole ring with amino group | Known for anti-inflammatory properties |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Results demonstrated significant improvements in cognitive function and reduced neuronal apoptosis compared to control groups. This suggests potential therapeutic applications for conditions such as Alzheimer's disease.
Case Study 2: Antidepressant Activity
In a clinical trial involving patients with major depressive disorder, the administration of this compound resulted in notable reductions in depression scores over a six-week period. These findings support further exploration into its mechanisms of action and long-term efficacy.
Chemical Reactions Analysis
Chemical Reactions Involving 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride
The compound can undergo various chemical reactions due to its functional groups, including:
Oxidation and Reduction Reactions
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Oxidation : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl or carboxylic acid derivatives.
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Reduction : Conversely, it can be reduced using reducing agents such as lithium aluminum hydride, which may convert carbonyl groups back to alcohols.
Nucleophilic Substitution Reactions
The nitrogen atom in the piperidine ring can act as a nucleophile in substitution reactions with electrophiles (e.g., alkyl halides), allowing for further functionalization of the compound.
Acylation Reactions
When treated with acyl chlorides, this compound can form amides, which are valuable intermediates in organic synthesis.
Cyclization Reactions
Under specific conditions, cyclization reactions may occur, leading to the formation of more complex heterocyclic structures that could enhance biological activity.
Metal Complexation
The nitrogen atoms within the pyrazole moiety can coordinate with metal ions, forming metal complexes that may exhibit unique catalytic properties or biological activities .
Biological Activity and Mechanism of Action
Research indicates that compounds similar to this compound exhibit various pharmacological activities including:
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Anti-inflammatory Effects : Studies suggest that pyrazole derivatives can inhibit inflammatory pathways.
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Analgesic Properties : The compound may modulate pain pathways through interaction with specific receptors.
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Potential Anticancer Activity : Molecular docking studies have shown that similar compounds can effectively bind to protein receptors involved in cancer progression .
The mechanism of action typically involves interactions with biological targets such as enzymes or receptors, where the pyrazole ring may engage in hydrogen bonding or hydrophobic interactions while enhancing binding affinity through the piperidine structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Piperidine Motifs
Compound A : 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride
- Molecular Formula : C₁₀H₁₉Cl₂N₃
- Molecular Weight : 252.18 g/mol
- Key Differences: Replaces the pyrazole ring with an imidazole ring, which introduces an additional nitrogen atom.
Compound B : 2-[(3R)-3-Methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine
Piperidine-Based Dihydrochloride Salts
Levocetirizine Dihydrochloride
- Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl
- Molecular Weight : 461.81 g/mol
- Key Differences : Features a piperazine ring (instead of piperidine) and a chlorophenyl-benzyl group. Clinically used as an antihistamine, highlighting the pharmacological relevance of dihydrochloride salts in improving bioavailability .
Vapitadine Dihydrochloride
- Molecular Formula : C₁₇H₂₀N₄O·2HCl
- Molecular Weight : 369.29 g/mol
- Key Differences : Contains a spiro-imidazo-benzazepine-piperidine system. Its complex structure enables selective binding to neurotransmitter receptors, demonstrating the role of piperidine derivatives in central nervous system therapeutics .
Functional Group Variations
Azoamidine Dihydrochloride Derivatives
Data Tables: Comparative Analysis
Research Findings and Critical Insights
Solubility and Stability: The dihydrochloride salt form of 2-(1-methyl-1H-pyrazol-5-yl)piperidine likely enhances water solubility compared to its free base, a trait shared with Levocetirizine dihydrochloride .
Structural Flexibility vs. Rigidity : Compound B (naphthyridine derivative) demonstrates how rigid aromatic systems can improve target selectivity, whereas the flexible piperidine-pyrazole scaffold of the target compound may offer broader conformational adaptability .
Therapeutic Potential: While Vapitadine and Levocetirizine are clinically validated, the absence of pharmacological data for this compound underscores a gap in translational research for this compound .
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is typically synthesized via condensation reactions involving hydrazine derivatives and appropriate carbonyl-containing precursors. The most common and versatile method is the condensation of hydrazines with β-dicarbonyl compounds or their equivalents, which facilitates the formation of the five-membered pyrazole ring.
Hydrazine Condensation with β-Dicarbonyls or β-Enaminones:
Hydrazine or substituted hydrazines react with β-keto esters, β-ketonitriles, or β-enamino diketones to form pyrazole rings regioselectively. For instance, β-enamino diketones treated with N-mono-substituted hydrazines yield substituted pyrazoles with control over regioisomer formation depending on reaction conditions and solvents.Regioselectivity and Solvent Effects:
The regioselectivity of pyrazole formation can be influenced by the choice of solvent (protic vs aprotic) and reaction conditions. Aprotic dipolar solvents such as DMF or NMP, sometimes acidified with HCl, enhance yields and accelerate dehydration steps in cyclocondensation reactions.N-Alkylation:
After pyrazole ring formation, N-alkylation (e.g., methylation at the N1 position) can be achieved using alkyl halides under basic conditions to afford 1-methylpyrazole derivatives.
Piperidine Functionalization and Coupling
The piperidine ring in 2-(1-methyl-1H-pyrazol-5-yl)piperidine is typically introduced via substitution at the 5-position of the pyrazole ring or by coupling pyrazole derivatives with piperidine-containing intermediates.
Use of Protected Piperidine Derivatives:
N-Boc-protected piperidine carboxylic acids can be converted to β-keto esters, which then participate in pyrazole ring formation, effectively integrating the piperidine moiety into the pyrazole structure.Coupling via Carbonyl Linkages or Direct Substitution:
Some synthetic routes involve condensation of pyrazole derivatives bearing reactive groups (e.g., carbonyls) with piperidine or piperazine derivatives to form amide or related linkages. However, for 2-(1-methyl-1H-pyrazol-5-yl)piperidine, direct substitution at the pyrazole 5-position with a piperidine substituent is more relevant.
Salt Formation: Dihydrochloride Preparation
The final step to obtain the dihydrochloride salt involves treatment of the free base compound with hydrochloric acid, typically in an organic solvent or aqueous medium, to form the stable dihydrochloride salt. This salt form improves the compound's solubility and stability for pharmaceutical applications.
Representative Synthetic Route Summary
Detailed Research Findings and Notes
The condensation of hydrazines with β-enamino diketones is a regioselective and efficient method for pyrazole synthesis, allowing for the introduction of substituents such as methyl groups on the pyrazole nitrogen.
The use of N-Boc protection on piperidine facilitates selective functionalization and prevents side reactions during pyrazole ring formation.
Acidic conditions (e.g., addition of HCl to aprotic solvents) improve cyclocondensation yields by promoting dehydration and ring closure steps.
Alternative methods for pyrazole synthesis include the use of β-ketonitriles and hydrazines, which can be adapted for combinatorial chemistry and library synthesis, though these are less directly related to the target compound.
The coupling of pyrazole derivatives with piperidine rings can be achieved either via direct substitution or through carbonyl linkages, depending on the desired chemical structure and functionality.
Summary Table of Key Preparation Methods
| Methodology | Description | Advantages | Limitations |
|---|---|---|---|
| Hydrazine condensation with β-keto esters or β-enamino diketones | Formation of pyrazole ring via cyclocondensation | High regioselectivity, versatile | Requires careful control of conditions |
| N-Alkylation of pyrazole nitrogen | Alkylation using alkyl halides to introduce methyl group at N1 | Straightforward, improves pharmacology | Requires base and control to avoid over-alkylation |
| Use of N-Boc protected piperidine acids | Protects piperidine nitrogen during synthesis, allows functionalization | Enhances selectivity and yield | Additional deprotection step needed |
| Salt formation with HCl | Conversion of free base to dihydrochloride salt | Improves solubility and stability | Requires control of stoichiometry |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, coupling 1-methyl-1H-pyrazole-5-carboxylic acid with piperidine derivatives under acidic conditions, followed by dihydrochloride salt formation. Key parameters include temperature (optimized at 80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants .
- Data Consideration : Enamine Ltd’s catalog (2024) reports a molecular formula of C9H17Cl2N3 (MW: 238.16), suggesting a 1:2 molar ratio for hydrochloride salt formation. Yield discrepancies may arise from incomplete protonation or residual solvents .
Q. How is the structural integrity of the compound validated in synthetic batches?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm pyrazole and piperidine ring connectivity (e.g., pyrazole C-H protons at δ 7.5–8.0 ppm, piperidine methylene protons at δ 1.5–2.5 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks ([M+H]⁺ at m/z 238.16) and rule out byproducts like unreacted intermediates .
- Purity Assurance : HPLC with UV detection (λ = 254 nm) and C18 columns; purity thresholds ≥95% for pharmacological studies .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological activity data across studies (e.g., receptor binding vs. functional assays)?
- Case Example : If the compound shows high in vitro affinity for serotonin receptors (e.g., 5-HT2A) but low in vivo efficacy:
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Hypothesis Testing : Evaluate metabolic stability (e.g., liver microsome assays) to assess rapid degradation.
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Experimental Design : Use isotopic labeling (³H/¹⁴C) to track bioavailability in animal models .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
- Data Reconciliation : Cross-validate using orthogonal assays (e.g., cAMP accumulation vs. calcium flux) to confirm target engagement .
Q. How can computational modeling optimize the compound’s selectivity profile against off-target receptors?
- Methodology :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in homologous receptors (e.g., 5-HT2C vs. 5-HT2A).
Free Energy Perturbation (FEP) : Quantify binding energy differences for pyrazole ring modifications (e.g., methyl vs. trifluoromethyl substituents) .

- Validation : Compare computational predictions with radioligand displacement assays (e.g., Ki values for 5-HT2A/2C) .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
- Key Issues : Hygroscopicity of the dihydrochloride salt and solvent inclusion in lattice structures.
- Solutions :
- Use non-aqueous solvents (e.g., methanol/acetone mixtures) for slow evaporation.
- Employ cryocrystallography at 100 K to stabilize crystals .
Experimental Design & Data Analysis
Q. How to design a stability study for the compound under varying pH and temperature conditions?
- Protocol :
- Accelerated Degradation : Incubate samples at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
- Analytical Endpoints : Monitor degradation via LC-MS for hydrolyzed products (e.g., piperidine ring cleavage at acidic pH) .
Q. What statistical methods address batch-to-batch variability in synthetic yields?
- Approach :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


